molecular formula C12H10O2 B1266175 2,4'-Dihydroxybiphenyl CAS No. 611-62-1

2,4'-Dihydroxybiphenyl

Cat. No. B1266175
CAS RN: 611-62-1
M. Wt: 186.21 g/mol
InChI Key: JHOPNNNTBHXSHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,4'-Dihydroxybiphenyl involves regioselective synthesis techniques. For example, 4-hydroxybiphenyl-2-carboxylates have been synthesized via base-mediated oxygenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, demonstrating a novel method for producing biaryl phenols with a hydroxyl group installed on the originally phosphorus-bound carbon through an oxygenative and dehydrogenative transformation (Joshi, Nanubolu, & Menon, 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4'-Dihydroxybiphenyl, such as 2,3-dichloro-3',4'-dihydroxybiphenyl, has been determined, showcasing intramolecular O-H···O hydrogen bonding and π-π stacking between chlorinated benzene rings. The dihedral angle between the benzene rings in these compounds indicates the spatial orientation of the hydroxyl groups, which is crucial for their chemical behavior (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

The chemical reactivity of 2,4'-Dihydroxybiphenyl derivatives can be significantly influenced by the presence of hydroxyl groups. For instance, 2,2'-[biphenyl-4,4'-diylbis(oxy)]bis[N-(2-aminoalkyl)acetamides], synthesized from 4,4’-dihydroxybiphenyl, exhibit specific reactivity patterns due to their hemolytic properties, which are absent in similar aminoalkoxybiphenyls, indicating the influence of hydroxyl groups on chemical reactivity (Zanoza et al., 2016).

Scientific Research Applications

Metabolic Insights

2,4'-Dihydroxybiphenyl has been studied for its metabolic properties, particularly as a metabolite of various compounds. One study focused on 2,3-Dichloro-3',4'-dihydroxybiphenyl, a metabolite of 2,3-dichlorobiphenyl, analyzing its structure and intramolecular interactions (Dhakal, Parkin, & Lehmler, 2019). Another research highlighted the inactivation of 2,3-dihydroxybiphenyl 1,2-dioxygenase by 3,4-dihydroxybiphenyl, elucidating its role as a reversible inhibitor and potent inactivator of the enzyme (Lloyd-Jones, Ogden, & Williams, 2004).

Phytoremediation and Environmental Applications

A significant application of 2,4'-Dihydroxybiphenyl-related research is in environmental science, particularly in phytoremediation. A study demonstrated enhanced tolerance and remediation of mixed contaminants like PCBs and 2,4-DCP in transgenic alfalfa plants expressing 2,3-dihydroxybiphenyl-1,2-dioxygenase (Wang, Ren, Pan, Liu, & Zhang, 2015).

Enzymatic and Microbial Degradation Studies

The role of 2,4'-Dihydroxybiphenyl and its derivatives in enzymatic and microbial degradation processes has been a focus of several studies. Research on the metabolism of dihydroxybiphenyls by the biphenyl catabolic pathway of Comamonas testosteroni B-356 provided insights into the enzymatic degradation pathways of these compounds (Sondossi, Barriault, & Sylvestre, 2004). Another study explored the biotransformation of biphenyl by the filamentous fungus Talaromyces helicus, indicating the potential for bioremediation applications (Romero, Hammer, Hanschke, Arambarri, & Schauer, 2005).

Chemical Synthesis and Catalysis

2,4'-Dihydroxybiphenyl derivatives have been synthesized and studied for their chemical properties. Research on the synthesis of dibenzo[d,f][1,3]-dioxepines from 2,2'-Dihydroxybiphenyl with terminal alkynes catalyzed by Lewis acid TiCl4 highlights its significance in organic synthesis (Wu, Yang, & Wang, 2011). Another study focused on the regioselective reaction of 2,2'-dihydroxybiphenyl with terminal alkynes catalyzed by InCl3 and ZrCl4, providing insights into new methods of chemical synthesis (Tocco, Begala, Meli, & Podda, 2008).

Safety And Hazards

The safety data sheet for a related compound, 2,2’-Biphenol, indicates that it is considered hazardous, with potential risks including skin irritation, serious eye damage, and specific target organ toxicity . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-(4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPNNNTBHXSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209991
Record name Biphenyl, 2,4'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dihydroxybiphenyl

CAS RN

611-62-1
Record name [1,1′-Biphenyl]-2,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Biphenyldiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenyl, 2,4'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-BIPHENYLDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
K Oudjehani, P Boule - Journal of Photochemistry and Photobiology A …, 1992 - Elsevier
An air-saturated unbuffered solution of 4-chlorophenol (I) irradiated at 296 nm in the concentration range 2×10 −4 –2×10 −3 M leads to benzoquinone (II) as the major photoproduct, but …
Number of citations: 81 www.sciencedirect.com
RH Dodge, CE Cerniglia, DT Gibson - Biochemical Journal, 1979 - portlandpress.com
Cunninghamella elegans grown on Sabouraud dextrose broth transformed biphenyl to produce 2-, 3- and 4-hydroxybiphenyl, as well as 4,4′-dihydroxybiphenyl as free phenols. A …
Number of citations: 87 portlandpress.com
JP Da Silva, LF Vieira Ferreira… - … science & technology, 2003 - ACS Publications
The photochemistry of 4-chlorophenol (4-CP) was studied on silica and cellulose, using time-resolved diffuse reflectance techniques and product degradation analysis. The results have …
Number of citations: 32 pubs.acs.org
E Mvula, C Von Sonntag - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
In the ozonolysis of phenol in aqueous solution at pH 3, 7 and 10 the following products were quantified: catechol, hydroquinone, 1,4-benzoquinone, cis,cis-muconic acid, H2O2, 2,4-…
Number of citations: 300 pubs.rsc.org
KH Bang, YK Kim, BS Min, MK Na, YH Rhee… - Archives of Pharmacal …, 2000 - Springer
Two neolignan compounds, magnolol (5,5′-diallyl-2,2′-dihydroxybiphenyl,1) and honokiol (5,5′-diallyl-2,4′-dihydroxybiphenyl,2), were isolated from the stem bark ofMagnolia …
Number of citations: 175 link.springer.com
J Theurich, M Lindner, DW Bahnemann - Langmuir, 1996 - ACS Publications
The photocatalytic degradation of 4-chlorophenol (4-CP) in aqueous titanium dioxide suspensions has been studied and compared for two different catalysts: Sachtleben Hombikat UV …
Number of citations: 462 pubs.acs.org
T Komiya, S Kawakishi, H Aoki… - … and Biological Chemistry, 1970 - academic.oup.com
In relation to the bactericidal action of γ-irradiated halogenophenol solution, radiolysis of p-bromophenol in the aqueous system under anaerobic condition was investigated. Several …
Number of citations: 9 academic.oup.com
I Quaratesi, G Rocco, P Neri, C Gaeta… - 4th International Scientific …, 2022 - iris.unisa.it
Nowadays bisphenols S based polymers are widely used as substitute of the more dangerous bisphenol A. They are commonly employed in different fields like food packaging, in …
Number of citations: 0 www.iris.unisa.it
R Sietmann, E Hammer, J Moody, CE Cerniglia… - Archives of …, 2000 - Springer
Hydroxylation of biphenyl by the dibenzofuran-degrading yeast Trichosporon mucoides SBUG 801 was studied. Glucose-grown cells degraded 40% of the biphenyl added within the …
Number of citations: 28 link.springer.com
A Chandra, MG Nair - Planta medica, 1995 - thieme-connect.com
Magnolia virginiana L. flowers were extracted sequentially with supercritical CO 2, supercritical CO 2 modified with 5% chloroform, and supercritical CO 2 modified with 5% methanol at …
Number of citations: 18 www.thieme-connect.com

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